Phyllanthine

概要

説明

Phyllanthine is a bioactive lignan compound predominantly found in the Phyllanthus genus, particularly in Phyllanthus amarus. This compound has been extensively studied for its medicinal properties and is known for its hepatoprotective, immunosuppressive, and anti-inflammatory effects .

準備方法

Synthetic Routes and Reaction Conditions: Phyllanthine can be extracted from the leaves of Phyllanthus amarus. The process involves pulverizing the dry leaves, followed by maceration with calcium carbonate. The macerated material is then subjected to solvent extraction using ethanol. The extract is concentrated and purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Phyllanthus amarus using similar methods as described above. The process is optimized for higher yield and purity, often involving high-performance liquid chromatography for the final purification step .

化学反応の分析

Types of Reactions: Phyllanthine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, in the presence of suitable nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Substituted this compound derivatives.

科学的研究の応用

Phyllanthine has a wide range of scientific research applications:

Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of other bioactive lignans.

Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: Investigated for its hepatoprotective, immunosuppressive, and anti-inflammatory properties. It has shown potential in treating liver diseases, autoimmune disorders, and inflammatory conditions.

Industry: Utilized in the formulation of herbal medicines and dietary supplements

作用機序

Phyllanthine exerts its effects through various molecular targets and pathways:

Hepatoprotective Effect: It modulates the expression of liver enzymes and reduces oxidative stress in hepatic cells.

Immunosuppressive Effect: Inhibits the activation of immune cells and the production of pro-inflammatory cytokines.

Anti-inflammatory Effect: Reduces the expression of inflammatory mediators and inhibits the activation of nuclear factor kappa B (NF-κB) pathway

類似化合物との比較

Hypophyllanthin: Known for its immunomodulatory and anti-inflammatory properties.

Niranthin: Exhibits hepatoprotective and anti-cancer activities.

Phyltetralin: Studied for its anti-inflammatory and antioxidant effects

Uniqueness of Phyllanthine: this compound stands out due to its potent hepatoprotective and immunosuppressive effects, making it a valuable compound in the treatment of liver diseases and autoimmune disorders .

生物活性

Phyllanthine, a prominent lignan derived from plants of the Phyllanthus genus, has garnered significant attention for its diverse biological activities. This article synthesizes current research findings, including pharmacological effects, mechanisms of action, and case studies, to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

This compound is primarily extracted from various Phyllanthus species, such as Phyllanthus amarus, Phyllanthus niruri, and Phyllanthus emblica. It is recognized for its potential therapeutic applications due to its immunomodulatory, anti-inflammatory, and anticancer properties. The compound plays a crucial role in traditional medicine and has been the subject of numerous scientific investigations.

Pharmacological Activities

Research has demonstrated that this compound exhibits a range of pharmacological activities:

- Immunomodulatory Effects : this compound enhances both innate and adaptive immune responses. Studies indicate that it modulates the production of cytokines and influences immune cell activity, making it a candidate for treating immune-related disorders .

- Anticancer Properties : this compound has shown potential in inhibiting cancer cell proliferation. For instance, extracts from P. urinaria containing this compound inhibited the invasion and migration of lung cancer cells by downregulating matrix metalloproteinases (MMP-2 and MMP-9) involved in cancer metastasis .

- Hepatoprotective Effects : The compound exhibits protective effects against liver damage. In animal studies, this compound reduced markers of liver toxicity and inflammation, suggesting its utility in treating liver diseases .

- Antioxidant Activity : this compound has been found to possess significant antioxidant properties, which help mitigate oxidative stress in cells. This activity is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytokine Modulation : this compound influences the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) through pathways involving NF-κB and JNK signaling .

- Cell Cycle Regulation : In cancer cells, this compound induces cell cycle arrest and apoptosis via modulation of key regulatory proteins, enhancing its anticancer efficacy .

- Antioxidative Pathways : The compound activates various antioxidative enzymes, contributing to its protective effects against oxidative damage in tissues .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical and preclinical settings:

- Liver Disease Management : A clinical trial involving patients with hepatitis B showed that treatment with phyllanthus extracts (rich in this compound) resulted in significant reductions in viral load and liver enzyme levels .

- Cancer Therapy : In vitro studies demonstrated that this compound-rich extracts from P. amarus significantly inhibited the growth of breast cancer cells by inducing apoptosis and reducing cell viability .

- Immunological Responses : Animal models treated with this compound exhibited enhanced immune responses to pathogens, suggesting its potential as an adjunct therapy in immunocompromised individuals .

Table 1: Summary of Biological Activities of this compound

特性

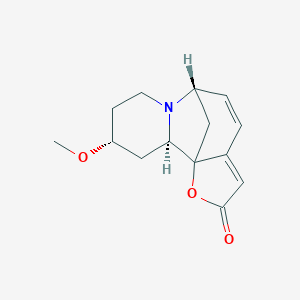

IUPAC Name |

(2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11-,12-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLWRYOORWTCQQ-ZXRVKKJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCN2[C@H](C1)C34C[C@H]2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942096 | |

| Record name | 10-Methoxy-9,10,11,11a-tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20072-02-0 | |

| Record name | Phyllanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020072020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Methoxy-9,10,11,11a-tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。